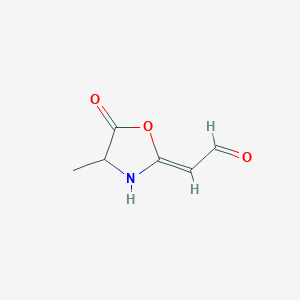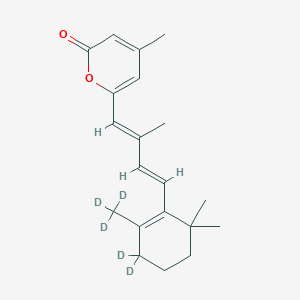
4'-O-Desmethyl 4'-O-Acetyl Diltiazem
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-O-Desmethyl 4’-O-Acetyl Diltiazem is a derivative of diltiazem, a well-known calcium channel blocker used primarily for its cardiovascular effects. This compound is characterized by its molecular formula C23H26N2O5S and a molecular weight of 442.53 . It appears as a white crystalline powder, soluble in organic solvents like chloroform and dichloromethane, but nearly insoluble in water .
Métodos De Preparación
The synthesis of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem typically involves the acetylation of 4’-O-Desmethyl Diltiazem. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl group at the 4’ position .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
4’-O-Desmethyl 4’-O-Acetyl Diltiazem undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4’-O-Desmethyl 4’-O-Acetyl Diltiazem has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the analysis of diltiazem and its formulations.
Biology: The compound is studied for its potential effects on calcium channels and related biological pathways.
Mecanismo De Acción
The mechanism of action of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem is similar to that of diltiazem. It primarily acts by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to vasodilation, reduced heart rate, and decreased myocardial oxygen demand . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction .
Comparación Con Compuestos Similares
4’-O-Desmethyl 4’-O-Acetyl Diltiazem can be compared with other diltiazem derivatives such as:
Diltiazem: The parent compound, widely used for its cardiovascular effects.
4’-O-Desmethyl Diltiazem: A precursor in the synthesis of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem, with similar but less potent effects.
N-Desmethyl Diltiazem: Another derivative with distinct pharmacokinetic properties.
The uniqueness of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem lies in its specific acetylation, which may confer different pharmacological properties and stability compared to its parent compound and other derivatives.
Propiedades
Número CAS |
85365-35-1 |
|---|---|
Fórmula molecular |
C₂₃H₂₆N₂O₅S |
Peso molecular |
442.53 |
Sinónimos |
(2S,3S)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-acetyloxyphenyl)-1,5-benzothiazepin-4(5H)-one; (2S-cis)-3-(Acetyloxy)-5-[2-(dimethylamino)_x000B_ethyl]-2,3-dihydro-2-(4-acetyloxyphenyl)-1,5-benzothiazepin-4(5H)-one; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B1147276.png)
![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)

![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)

